4-tert-butyl-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide
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Overview
Description
4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide is an organic compound with the molecular formula C22H22N2O It is known for its unique structure, which includes a tert-butyl group, a naphthylmethylene moiety, and a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzoic acid hydrazide and 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the hydrazide and the aldehyde.
Industrial Production Methods
While specific industrial production methods for 4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyl and benzohydrazide moieties.
Reduction: The original hydrazide and aldehyde components.
Substitution: Substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can be crucial in catalytic processes. Additionally, the aromatic rings enable the compound to participate in π-π interactions with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N’-(2-hydroxy-1-naphthylmethylene)benzohydrazide
- 4-tert-butyl-N’-(2-methoxy-1-naphthylmethylene)benzohydrazide
- 4-tert-butyl-N’-(2-chloro-1-naphthylmethylene)benzohydrazide
Uniqueness
4-tert-butyl-N’-(2-naphthylmethylene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group enhances the compound’s stability, while the naphthylmethylene moiety provides a platform for further functionalization and interaction with other molecules.
Properties
Molecular Formula |
C22H22N2O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C22H22N2O/c1-22(2,3)20-12-10-18(11-13-20)21(25)24-23-15-16-8-9-17-6-4-5-7-19(17)14-16/h4-15H,1-3H3,(H,24,25)/b23-15+ |
InChI Key |
JZJKZRWIZOLHCO-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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